molecular formula C64H118N2O30 B12432081 TCO-PEG24-NHS ester

TCO-PEG24-NHS ester

Cat. No.: B12432081
M. Wt: 1395.6 g/mol
InChI Key: AUMYFYHTDLUKEV-UPHRSURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG24-NHS ester involves the conjugation of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions. The reaction proceeds as follows:

  • Activation of the carboxyl group of PEG with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
  • Conjugation of the activated PEG-NHS with TCO to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: TCO-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

    Reagents: Primary amines, DMSO, DCM, DCC.

    Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH (7-9).

Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide derivative .

Mechanism of Action

TCO-PEG24-NHS ester functions by forming a stable amide bond with primary amines on target proteins or other molecules. In the context of PROTACs, the TCO moiety binds to an E3 ubiquitin ligase, while the other ligand binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Uniqueness: TCO-PEG24-NHS ester stands out due to its longer PEG chain, which provides increased water solubility and reduced steric hindrance during ligation. This makes it particularly useful for labeling larger biomolecules and for applications requiring enhanced solubility .

Properties

Molecular Formula

C64H118N2O30

Molecular Weight

1395.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C64H118N2O30/c67-61-8-9-62(68)66(61)96-63(69)10-12-71-14-16-73-18-20-75-22-24-77-26-28-79-30-32-81-34-36-83-38-40-85-42-44-87-46-48-89-50-52-91-54-56-93-58-59-94-57-55-92-53-51-90-49-47-88-45-43-86-41-39-84-37-35-82-33-31-80-29-27-78-25-23-76-21-19-74-17-15-72-13-11-65-64(70)95-60-6-4-2-1-3-5-7-60/h1-2,60H,3-59H2,(H,65,70)/b2-1-

InChI Key

AUMYFYHTDLUKEV-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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